2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
Overview
Description
2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C10H10ClNO4S . It has an average mass of 275.709 Da and a monoisotopic mass of 275.001892 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a 2-chloro-4 position and a 1,1-dioxo-1,2-thiazolidin-2-yl group .Scientific Research Applications
Synthesis and Biological Activities
2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid, as a derivative within the thiazolidinone class, has been explored for its potential in synthesizing biologically active compounds. Studies have demonstrated its utility in creating novel heterocycles with potential biological significance due to the presence of thiazolidinone and benzodioxole moieties, suggesting a pathway for developing new therapeutic agents (Masteloto et al., 2015). Furthermore, derivatives synthesized from 4-thioureidobenzoic acid, undergoing cyclization to form 4-(2-imino-5-oxothiazolidin-3-yl)-benzoic acid, have exhibited antimicrobial activities, hinting at its potential in addressing bacterial infections (Dabholkar & Tripathi, 2011).
Inhibition of Human Protein Kinase CK2
The optimization and synthesis of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, including 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid, have identified potent inhibitors of human protein kinase CK2, marking a significant step towards developing new therapeutic agents targeting this kinase (Chekanov et al., 2014).
Antioxidant and Anti-inflammatory Agents
α-Lipoic acid-based thiazolidinedione derivatives, incorporating the potent antioxidant α-lipoic acid, have been shown to act as activators of peroxisome proliferator-activated receptor gamma (PPARγ) and exhibit significant anti-inflammatory effects. This suggests their potential as both oral and topical agents for treating inflammatory skin diseases (Venkatraman et al., 2004).
Corrosion Inhibition
In the field of engineering and materials science, thiazolidinone derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for steel in acidic environments. This application highlights its potential in extending the lifespan of metal structures and components in industrial settings (Yadav, Sharma, & Kumar, 2015).
Properties
IUPAC Name |
2-chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c11-9-6-7(2-3-8(9)10(13)14)12-4-1-5-17(12,15)16/h2-3,6H,1,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPRAFJGJVWUNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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